5,6,7,8-Tetrahydro-8-deazafolic acid
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Overview
Description
5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic analogue of folic acid, which plays a crucial role in one-carbon metabolism involving DNA biosynthesis. This compound is structurally similar to tetrahydrofolate, a biologically active cofactor essential for various enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-8-deazafolic acid typically involves starting from pterin analogues and aromatic amines. A novel method includes the use of an aziridine intermediate, which allows for the construction of the tetrahydrofolate skeleton efficiently. This method avoids the byproducts of carbon-nitrogen bond hydrogenolysis seen in traditional synthetic strategies .
Industrial Production Methods: Industrial production methods for this compound often involve the selective crystallization of diastereoisomeric mixtures. For example, adding an acid to an aqueous solution of an alkali metal salt of 5,6,7,8-tetrahydrofolic acid at controlled temperatures can yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-8-deazafolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include catalytic hydrogenation agents and solvents like anhydrous ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .
Scientific Research Applications
5,6,7,8-Tetrahydro-8-deazafolic acid has a wide range of applications in scientific research. It is used as an inhibitor of folate-dependent enzymes, making it valuable in chemotherapy for cancer treatment. The compound also plays a role in the study of one-carbon metabolism and DNA biosynthesis .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-8-deazafolic acid involves its interaction with folate-dependent enzymes. It inhibits enzymes like thymidine synthase and methionine synthase, disrupting DNA synthesis and cell proliferation. This makes it an effective agent in cancer therapy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include tetrahydrofolate, tetrahydroaminopterin, and various other folate analogues. These compounds share structural similarities but differ in their specific applications and effectiveness .
Uniqueness: What sets 5,6,7,8-Tetrahydro-8-deazafolic acid apart is its ability to inhibit multiple folate-dependent enzymes simultaneously, making it a potent agent in chemotherapy. Its unique structure also allows for more efficient synthesis and fewer byproducts compared to other folate analogues .
Properties
CAS No. |
51989-29-8 |
---|---|
Molecular Formula |
C20H24N6O6 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1 |
InChI Key |
HLQVKHILGYCUSU-PYMCNQPYSA-N |
Isomeric SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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